molecular formula C12H19N3 B13622939 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13622939
M. Wt: 205.30 g/mol
InChI Key: HGMIDATXEKODKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1H-pyrazol-5-amine (C₁₁H₁₇N₃, MW ≈ 191.28 g/mol) is a pyrazole derivative featuring a bicyclo[2.2.1]heptane (norbornane) group attached via a methylene bridge at the pyrazole’s 3-position and a methyl group at the 1-position. This compound is cataloged as a discontinued product by CymitQuimica (Ref: 10-F697700) .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

5-(2-bicyclo[2.2.1]heptanylmethyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C12H19N3/c1-15-12(13)7-11(14-15)6-10-5-8-2-3-9(10)4-8/h7-10H,2-6,13H2,1H3

InChI Key

HGMIDATXEKODKD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CC2CC3CCC2C3)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1H-pyrazol-5-amine typically involves:

  • Construction or availability of the bicyclo[2.2.1]heptane scaffold or its derivative.
  • Formation of the pyrazole ring through condensation reactions involving 1,3-dicarbonyl compounds and primary amines.
  • Introduction of the methyl and amino substituents on the pyrazole ring.

Synthesis of the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane skeleton is commonly prepared via Diels-Alder cycloaddition reactions, which provide a robust and stereoselective route to this bicyclic framework. According to recent research, intermolecular and intramolecular Diels-Alder reactions using substituted cyclopentadienes can yield bicyclo[2.2.1]heptane derivatives with functionalized bridgehead carbons, which serve as versatile building blocks for further functionalization.

Formation of the Pyrazole Ring

A direct and efficient method to synthesize N-substituted pyrazoles, including those bearing bicyclo[2.2.1]heptan-2-yl substituents, involves the reaction of primary aliphatic amines with 1,3-diketones and O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF) at elevated temperatures (around 85 °C) for 1.5 hours. This method provides moderate yields (approximately 35-38%) of the desired pyrazole products after chromatographic purification.

Example reaction conditions for 1-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethyl-1H-pyrazole:

Component Amount Role
Bicyclo[2.2.1]heptan-2-yl amine 60 μL (0.50 mmol) Primary amine substrate
Pentane-2,4-dione 56 μL (0.55 mmol) 1,3-diketone
O-(4-nitrobenzoyl)hydroxylamine 136 mg (0.75 mmol) Nitrogen source for pyrazole formation
DMF 2.5 mL Solvent
Temperature 85 °C Reaction temperature
Reaction time 1.5 hours Duration

The product was isolated as a yellowish oil in 35% yield after silica gel chromatography using hexane and tetrahydrofuran mixtures.

Functional Group Transformations

Once the pyrazole derivative is obtained, further chemical modifications can be performed:

Reaction Type Reagents Conditions Purpose
Oxidation Potassium permanganate, chromium trioxide Aqueous solution, elevated temperature Introduce oxygen-containing groups
Reduction Hydrogen gas, palladium catalyst Room temperature Reduce double bonds or nitro groups
Substitution Amines, thiols Presence of base (e.g., sodium hydroxide) Nucleophilic substitution on pyrazole

These transformations allow tuning of the compound’s chemical and biological properties.

Industrial Scale Considerations

Industrial synthesis of related bicyclo[2.2.1]heptane-pyrazole compounds may employ continuous flow reactors to optimize reaction conditions, improve scalability, and ensure consistent product quality. Parameters such as temperature, pressure, and reagent stoichiometry are tightly controlled to maximize yield and minimize impurities.

Data Tables and Research Outcomes

Physicochemical Properties of this compound

Property Value
Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
IUPAC Name 1-(2-bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-amine
InChI InChI=1S/C11H17N3/c1-7-4-11(12)13-14(7)10-6-8-2-3-9(10)5-8/h4,8-10H,2-3,5-6H2,1H3,(H2,12,13)
InChI Key OLZDFLBIBQTFEX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1C2CC3CCC2C3)N

Reaction Yields and Characterization Data for Pyrazole Formation

Compound Yield (%) Physical State Key Spectroscopic Data (1H NMR, CDCl3)
1-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethyl-1H-pyrazole 35 Yellowish oil δ 5.79 (s, 1H), 3.97–3.96 (m, 1H), 2.42 (s, 1H)
3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole 38 Yellowish oil δ 5.70 (s, 1H), 2.32 (s, 3H), 2.12 (s, 3H)

Mechanistic Insights

The pyrazole ring formation proceeds via condensation of the primary amine with the 1,3-diketone, followed by oxidative cyclization facilitated by O-(4-nitrobenzoyl)hydroxylamine. This reagent acts as a nitrogen source and oxidant, enabling direct access to N-substituted pyrazoles in one pot.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Positioning and Molecular Properties

5-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine (C₁₀H₁₅N₃, MW 177.25 g/mol)
  • Key Difference : The bicycloheptane group is at the pyrazole’s 5-position instead of the 3-position.
  • Implications : Reduced steric hindrance at the 3-position may enhance solubility but decrease target affinity compared to the target compound. This analog is marketed as a "versatile small molecule scaffold" for lab use .
1-{Bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine (C₁₁H₁₇N₃)
  • Key Difference : Bicycloheptane is directly attached to the pyrazole’s 1-position.
  • Implications : The 1-position substitution may alter metabolic pathways, as seen in COX-2 inhibitors like celecoxib (1,5-diarylpyrazole), where substituents at this position improve pharmacokinetics .
AMG 221 ()
  • Structure: Bicycloheptane linked to a thiazolone via an amino group.
  • Activity : Potent 11β-HSD1 inhibitor with anti-diabetic effects.
L-368,899 ()
  • Structure : Bicycloheptane sulfonamide with a piperazine moiety.
  • Activity : Orally bioavailable oxytocin antagonist.
  • Comparison : The sulfonamide group in L-368,899 improves solubility, whereas the target compound’s methylene bridge may prioritize lipophilicity for CNS penetration .

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects: The 1-methyl group in the target compound likely reduces metabolic oxidation, extending half-life (cf. celecoxib’s 1-methylphenyl group ).
  • Epimerization Risk : Unlike AMG 221, which faced epimerization at C-5, the target compound’s 1-methyl group may stabilize the structure .

Biological Activity

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects. This article reviews the biological activity of this specific pyrazole derivative, summarizing key research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the bicyclic system and the pyrazole ring, which contribute to its biological activity.

Molecular Formula: C_{12}H_{16}N_{4}
Molecular Weight: 216.28 g/mol
IUPAC Name: this compound

Biological Activity Overview

The biological activities of pyrazole derivatives are largely attributed to their ability to interact with various biological targets, including enzymes and receptors. The following sections detail specific activities associated with this compound.

Antitumor Activity

Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties, particularly against various cancer cell lines. The compound has been evaluated for its inhibitory effects on key signaling pathways involved in tumor growth.

Key Findings:

  • Inhibition of Cancer Cell Proliferation: Research demonstrated that this compound inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Targeting Kinases: It has been found to inhibit specific kinases that are crucial in cancer progression, such as BRAF(V600E) and EGFR, which are commonly mutated in various cancers .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of active research. The compound has shown promise in reducing inflammation markers in vitro and in vivo.

Research Highlights:

  • Reduction of Cytokine Production: Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced upon treatment with this compound.
  • Mechanisms of Action: The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored, with several studies indicating effectiveness against a range of pathogens.

Case Studies:

  • Bacterial Inhibition: The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Fungal Resistance: It also showed antifungal properties, effectively inhibiting the growth of pathogenic fungi .

Data Summary Table

Biological Activity Mechanism/Effect References
AntitumorInhibition of cell proliferation; targeting BRAF(V600E), EGFR
Anti-inflammatoryReduction in cytokine production; inhibition of NF-kB
AntimicrobialEffective against bacteria and fungi

Q & A

Q. What are the optimal synthetic routes for 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1H-pyrazol-5-amine?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole precursors. Key steps include:

  • Alkylation/Amination : Reacting bicyclo[2.2.1]heptane derivatives with pyrazole intermediates under reflux in solvents like ethanol or acetonitrile .
  • Catalytic Optimization : Palladium on carbon or other catalysts may enhance yield and selectivity during coupling reactions .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), validated via HPLC or NMR .

Q. How can the structural integrity of this compound be characterized?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and bicycloheptane integration .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the bicycloheptane moiety .

Q. What methodologies assess its thermal stability and reactivity?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under inert atmospheres .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events .
  • Kinetic Studies : Monitor reactivity in polar solvents (e.g., DMSO) under varying pH conditions .

Advanced Research Questions

Q. How to design experiments to elucidate its mechanism of action in biological systems?

Methodological Answer:

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding assays .
  • Molecular Docking : Model interactions with protein active sites (e.g., using AutoDock Vina) to predict binding affinities .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (pH, temperature) .
  • Pharmacokinetic Profiling : Compare bioavailability and half-life in rodent models to reconcile in vitro/in vivo discrepancies .

Q. What strategies optimize the pharmacokinetic profile of this compound?

Methodological Answer:

  • Structural Analog Synthesis : Introduce polar groups (e.g., -OH, -COOH) to improve solubility while retaining bicycloheptane rigidity .
  • Prodrug Design : Mask amine groups with acetyl or PEGylated moieties for enhanced membrane permeability .
  • In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogs with favorable LogP and low CYP inhibition .

Q. How can computational approaches advance structure-activity relationship (SAR) studies?

Methodological Answer:

  • Quantum Mechanical Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of substituents .
  • QSAR Modeling : Train models on bioactivity datasets to identify critical descriptors (e.g., H-bond donors, topological polar surface area) .
  • Free Energy Perturbation (FEP) : Simulate ligand-protein binding to guide synthetic prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.